molecular formula C17H17F3N4O4S B12239117 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B12239117
M. Wt: 430.4 g/mol
InChI Key: DDYRZCCGEFFYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step typically involves the reaction of o-aminothiophenol with a suitable carboxylic acid derivative under oxidative conditions to form the benzothiazole ring.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Imidazolidine Ring Formation: The imidazolidine ring is formed by the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization.

    Final Coupling: The final step involves coupling the benzothiazole, piperidine, and imidazolidine intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

    Hydrolysis: Hydrolysis reactions can cleave the imidazolidine ring, leading to the formation of diamine and carboxylic acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a modulator of specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    1,1-Dioxo-1,2-benzothiazol-3-one: This compound shares the benzothiazole ring but lacks the piperidine and imidazolidine rings, resulting in different chemical properties and applications.

    1,1-Dioxo-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzothiazol-3-one: This compound features a piperazine ring instead of the piperidine and imidazolidine rings, leading to different biological activities and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17F3N4O4S

Molecular Weight

430.4 g/mol

IUPAC Name

1-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H17F3N4O4S/c18-17(19,20)10-24-14(25)9-23(16(24)26)11-5-7-22(8-6-11)15-12-3-1-2-4-13(12)29(27,28)21-15/h1-4,11H,5-10H2

InChI Key

DDYRZCCGEFFYNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.